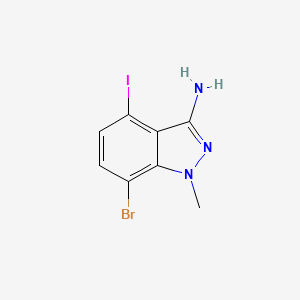
7-bromo-4-iodo-1-methyl-1H-indazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-4-iodo-1-methyl-1H-indazol-3-amine is a heterocyclic compound that belongs to the indazole family. Indazole derivatives are known for their diverse biological activities, including anti-tumor, anti-inflammatory, and anti-bacterial properties. This particular compound, with its unique bromine and iodine substitutions, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-4-iodo-1-methyl-1H-indazol-3-amine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:
Nitration and Reduction: Starting with 2-bromo-4-iodoaniline, the compound undergoes nitration to introduce a nitro group, followed by reduction to form the corresponding amine.
Cyclization: The amine is then subjected to cyclization with appropriate reagents to form the indazole ring.
Methylation: The final step involves methylation at the nitrogen atom to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-4-iodo-1-methyl-1H-indazol-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized indazole derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemistry
In chemistry, 7-bromo-4-iodo-1-methyl-1H-indazol-3-amine is used as a building block for the synthesis of more complex molecules. Its unique substitutions make it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound has shown potential in the development of new pharmaceuticals. Its derivatives have been studied for their anti-cancer properties, particularly in inhibiting the growth of certain cancer cell lines.
Medicine
In medicine, research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
Industrially, this compound is used in the synthesis of advanced materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of 7-bromo-4-iodo-1-methyl-1H-indazol-3-amine involves its interaction with molecular targets such as enzymes and receptors. It can inhibit specific pathways involved in cell proliferation and survival, making it effective in anti-cancer applications. The exact pathways and targets depend on the specific biological context and the derivatives used.
Comparison with Similar Compounds
Similar Compounds
- 7-Bromo-4-chloro-1-methyl-1H-indazol-3-amine
- 7-Bromo-4-fluoro-1-methyl-1H-indazol-3-amine
- 7-Bromo-4-methyl-1H-indazol-3-amine
Uniqueness
Compared to these similar compounds, 7-bromo-4-iodo-1-methyl-1H-indazol-3-amine stands out due to the presence of both bromine and iodine atoms. This unique substitution pattern can influence its reactivity and biological activity, making it a compound of interest for further research and development.
Properties
Molecular Formula |
C8H7BrIN3 |
|---|---|
Molecular Weight |
351.97 g/mol |
IUPAC Name |
7-bromo-4-iodo-1-methylindazol-3-amine |
InChI |
InChI=1S/C8H7BrIN3/c1-13-7-4(9)2-3-5(10)6(7)8(11)12-13/h2-3H,1H3,(H2,11,12) |
InChI Key |
BRYDMTOJLNAMMI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC(=C2C(=N1)N)I)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















